2-[(5-Bromofuran-2-yl)sulfonylamino]benzoic acid
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Overview
Description
2-[(5-Bromofuran-2-yl)sulfonylamino]benzoic acid is a complex organic compound that features a benzofuran ring substituted with a bromine atom and a sulfonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Bromofuran-2-yl)sulfonylamino]benzoic acid typically involves multiple steps. One common method includes the bromination of furan to obtain 5-bromofuran, followed by sulfonylation to introduce the sulfonylamino group. The final step involves coupling this intermediate with benzoic acid under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Bromofuran-2-yl)sulfonylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furanones.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-[(5-Bromofuran-2-yl)sulfonylamino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: It can be used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-[(5-Bromofuran-2-yl)sulfonylamino]benzoic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or interact with proteins to exert its effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-Chlorofuran-2-yl)sulfonylamino]benzoic acid
- 2-[(5-Methylfuran-2-yl)sulfonylamino]benzoic acid
- 2-[(5-Nitrofuran-2-yl)sulfonylamino]benzoic acid
Uniqueness
2-[(5-Bromofuran-2-yl)sulfonylamino]benzoic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-[(5-bromofuran-2-yl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO5S/c12-9-5-6-10(18-9)19(16,17)13-8-4-2-1-3-7(8)11(14)15/h1-6,13H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTQZJWOKCKQMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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